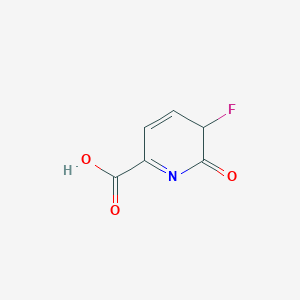
5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation de l’acide 5-fluoro-6-oxo-5,6-dihydropyridine-2-carboxylique peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction hydrothermale de la 2-chloro-5-trifluorométhylpyridine avec de l’eau à des températures élevées (100-180 °C) pendant 24 à 72 heures . Cette réaction donne des cristaux blancs en forme de feuillets du composé souhaité avec une grande stabilité cristalline et un rendement supérieur à 80 % .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent généralement des réactions hydrothermales similaires, utilisant des dispositifs et des opérations simples et respectueux de l’environnement. L’eau est utilisée comme solvant de réaction, ce qui rend le processus plus durable .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 5-fluoro-6-oxo-5,6-dihydropyridine-2-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent produire diverses formes réduites du composé.
Substitution : L’atome de fluor dans le composé peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des nucléophiles pour les réactions de substitution. Les conditions spécifiques dépendent de la réaction et du produit souhaités.
Principaux produits formés
Les principaux produits formés par ces réactions varient en fonction du type de réaction et des réactifs utilisés. Par exemple, l’oxydation peut produire des composés à l’état d’oxydation supérieur, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.
Applications De Recherche Scientifique
L’acide 5-fluoro-6-oxo-5,6-dihydropyridine-2-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de composés fluorés plus complexes.
Biologie : Les propriétés uniques du composé le rendent utile pour étudier les processus et les interactions biologiques.
Industrie : Le composé est utilisé dans la production de divers produits chimiques et matériaux industriels.
Mécanisme D'action
Le mécanisme d’action de l’acide 5-fluoro-6-oxo-5,6-dihydropyridine-2-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. La présence de l’atome de fluor augmente la réactivité et la stabilité du composé, lui permettant d’interagir avec diverses molécules et voies biologiques. Les cibles et les voies moléculaires exactes dépendent de l’application et du contexte spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 5-butyl-6-oxo-1,6-dihydropyridine-2-carboxylique
- Acide 5-(but-9-ényl)-6-oxo-1,6-dihydropyridine-2-carboxylique
Unicité
L’acide 5-fluoro-6-oxo-5,6-dihydropyridine-2-carboxylique est unique en raison de la présence de l’atome de fluor, qui lui confère des propriétés chimiques et physiques distinctes.
Propriétés
Formule moléculaire |
C6H4FNO3 |
|---|---|
Poids moléculaire |
157.10 g/mol |
Nom IUPAC |
3-fluoro-2-oxo-3H-pyridine-6-carboxylic acid |
InChI |
InChI=1S/C6H4FNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-3H,(H,10,11) |
Clé InChI |
OPZDEDHSPPJBPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=O)C1F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B12275612.png)
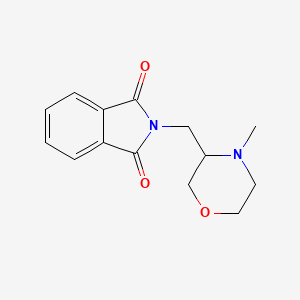
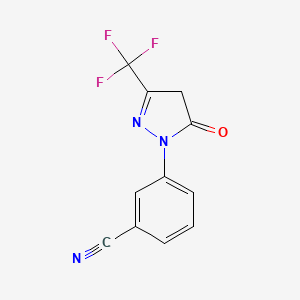


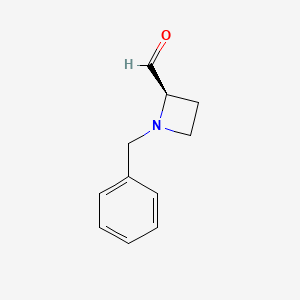
![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid](/img/structure/B12275641.png)
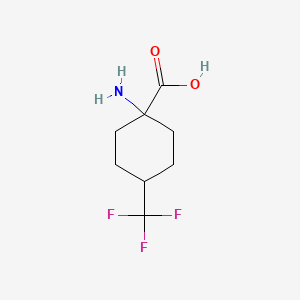
![Ethyl 4-(5-fluorospiro[indoline-3,4'-piperidin]-1'-yl)piperidine-1-carboxylate](/img/structure/B12275658.png)
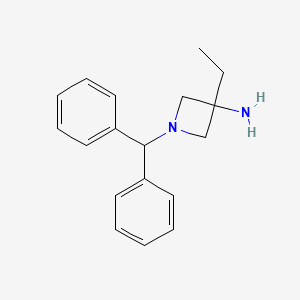
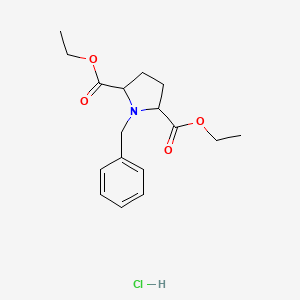

![3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide](/img/structure/B12275686.png)
